Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with an ethoxy-oxobutyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 4-bromobutyrate with a benzothiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxy-4-oxobutyl)-1-ethylimidazol-3-ium bromide
- 1-ethyl-3-phenethylimidazol-3-ium bromide
- 1,1’-(propane-1,3-diyl)bis(4-methylpyridinium)dibromide
- 1,1’-(butane-1,4-diyl)bis(4-methylpyridinium)dibromide
Uniqueness
Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate stands out due to its unique benzothiazine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
66155-38-2 |
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Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H21NO4S/c1-3-21-15(19)11-7-9-13-16(17(20)22-4-2)23-14-10-6-5-8-12(14)18-13/h5-6,8,10,18H,3-4,7,9,11H2,1-2H3 |
InChI Key |
SLKFQNDFZIWIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=C(SC2=CC=CC=C2N1)C(=O)OCC |
Origin of Product |
United States |
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